Methyl 4-nitro-1h-pyrrole-2-carboxylate
Overview
Description
Methyl 4-nitro-1h-pyrrole-2-carboxylate: is an organic compound with the molecular formula C6H6N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a nitro group at the 4-position and a carboxylate ester group at the 2-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Nitro-pyrrole derivatives.
Reduction: Amino-pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-nitro-1h-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of nitro-pyrrole derivatives with biological macromolecules such as proteins and nucleic acids .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 4-nitro-1h-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function .
Comparison with Similar Compounds
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: This compound has a similar structure but with an additional methyl group at the 1-position.
Methyl 4-nitro-1h-pyrrole-3-carboxylate: This compound has the nitro group at the 3-position instead of the 4-position.
Uniqueness: Methyl 4-nitro-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the nitro group at the 4-position and the carboxylate ester group at the 2-position provides distinct chemical properties that differentiate it from other similar compounds .
Biological Activity
Methyl 4-nitro-1H-pyrrole-2-carboxylate (MNPC) is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of MNPC, discussing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₆H₆N₂O₄
- Functional Groups : Nitro group (-NO₂) at the 4-position and a carboxylate ester group (-COOCH₃) at the 2-position.
The presence of these functional groups allows for diverse chemical transformations, making MNPC a valuable intermediate in organic synthesis and a potential candidate for biological activity studies.
The biological activity of MNPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates capable of modifying biological macromolecules. This interaction may result in:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Function : MNPC may interact with receptors, influencing cellular signaling pathways.
The specific mechanisms remain under investigation, but compounds with similar structures often exhibit antimicrobial or anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives, including MNPC, may possess anticancer properties. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from these studies:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | U87MG (glioblastoma) | Not specifically documented |
Related Pyrrole Derivative | HeLa (cervical) | 0.029 ± 0.001 |
Related Pyrrole Derivative | MCF-7 (breast) | 0.035 ± 0.003 |
Related Pyrrole Derivative | A549 (lung) | 0.25 ± 0.01 |
While specific data for MNPC is limited, its structural similarity to other active pyrrole derivatives suggests potential efficacy against cancer cells .
Antimicrobial Activity
The nitro group present in MNPC is often associated with antimicrobial properties. Compounds with similar structures have shown promising results against various pathogens. Although direct studies on MNPC are sparse, it is hypothesized that it may exhibit antimicrobial activity due to its chemical nature .
Case Studies and Research Findings
Several studies have explored the biological implications of nitro-pyrrole derivatives:
- Study on DNA Minor Groove Binders : Research involving synthesized derivatives similar to MNPC revealed their potential as DNA minor groove binders, which could lead to apoptosis in cancer cells through targeted interactions with DNA .
- Antiglioma Activity : A review highlighted that certain pyrrole alkaloids demonstrated significant antiglioma activity, suggesting that MNPC might also contribute positively in this area due to structural similarities .
- Pharmacological Potential : The pharmacological properties of related compounds indicate that MNPC could serve as a lead compound for developing new therapeutic agents targeting neurological disorders by modulating norepinephrine and serotonin receptors .
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In-depth Mechanistic Studies : Understanding how MNPC interacts at the molecular level with various biological targets.
- Expanded Biological Testing : Conducting comprehensive assays against a wider range of cancer cell lines and pathogens.
- Safety and Toxicity Assessments : Evaluating the safety profiles of MNPC and its derivatives to determine their viability as therapeutic agents.
Properties
IUPAC Name |
methyl 4-nitro-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNAATZQZPGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294169 | |
Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-74-4 | |
Record name | 13138-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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